molecular formula C15H26N5NaO16P2 B8209604 ADP ribose (sodium)

ADP ribose (sodium)

Cat. No.: B8209604
M. Wt: 617.33 g/mol
InChI Key: VINRBWGQACFCEG-PEFQVECMSA-M
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Adenosine diphosphate ribose (sodium) has a wide range of applications in scientific research:

    Chemistry: It is used as a substrate in enzymatic reactions to study the kinetics and mechanisms of poly (ADP-ribose) polymerases.

    Biology: It plays a role in cellular signaling pathways, particularly in the regulation of calcium ion channels and autophagy.

    Medicine: It is involved in DNA repair mechanisms and is studied for its potential therapeutic applications in cancer and neurodegenerative diseases.

    Industry: It is used in the production of diagnostic reagents and biochemical assays

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine diphosphate ribose (sodium) can be synthesized through enzymatic reactions involving NAD+ as a substrate. The process typically involves the use of poly (ADP-ribose) polymerase (PARP) enzymes, which catalyze the transfer of ADP-ribose units from NAD+ to target proteins . The reaction conditions often require a buffered aqueous solution at physiological pH, with the presence of magnesium ions to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of adenosine diphosphate ribose (sodium) involves large-scale fermentation processes using yeast or bacterial cultures that overexpress the necessary enzymes. The harvested cells are lysed, and the compound is purified through a series of chromatographic techniques, including ion-exchange and size-exclusion chromatography .

Chemical Reactions Analysis

Types of Reactions

Adenosine diphosphate ribose (sodium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nucleotide analogs and derivatives that are useful in biochemical assays and research .

Mechanism of Action

Adenosine diphosphate ribose (sodium) exerts its effects primarily through the activation of TRPM2 channels. These channels are permeable to calcium ions, and their activation leads to an influx of calcium into the cell, which triggers various downstream signaling pathways. The compound also interacts with poly (ADP-ribose) polymerases, facilitating the transfer of ADP-ribose units to target proteins, which is crucial for DNA repair and cellular stress responses .

Comparison with Similar Compounds

Similar Compounds

  • Nicotinamide adenine dinucleotide (NAD+)
  • Adenosine triphosphate (ATP)
  • Cyclic ADP-ribose (cADPR)

Uniqueness

Adenosine diphosphate ribose (sodium) is unique in its ability to activate TRPM2 channels and enhance autophagy. Unlike NAD+ and ATP, which are primarily involved in energy metabolism, adenosine diphosphate ribose (sodium) has specific roles in cellular signaling and stress responses .

Properties

IUPAC Name

sodium;[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] phosphate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O14P2.Na.2H2O/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6;;;/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18);;2*1H2/q;+1;;/p-1/t5-,6-,8-,9-,10-,11-,14?,15?;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINRBWGQACFCEG-PEFQVECMSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N.O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)O)O)N.O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N5NaO16P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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